molecular formula C21H29N3O4S B2831641 N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 952966-00-6

N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2831641
CAS No.: 952966-00-6
M. Wt: 419.54
InChI Key: AAOOCWUUNZIXBZ-UHFFFAOYSA-N
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Description

N-(4-(N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a synthetic organic compound characterized by a complex structure integrating multiple functional motifs:

  • Piperidine core: A six-membered nitrogen-containing heterocycle, substituted at the 1-position with a furan-2-ylmethyl group.
  • Sulfamoyl linkage: Connects the piperidine moiety to a phenyl ring via a sulfonamide group.

The furan moiety may enhance solubility or modulate electronic properties .

Properties

IUPAC Name

N-[4-[[1-(furan-2-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S/c1-16(2)21(25)23-18-5-7-20(8-6-18)29(26,27)22-14-17-9-11-24(12-10-17)15-19-4-3-13-28-19/h3-8,13,16-17,22H,9-12,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOOCWUUNZIXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a furan ring, piperidine moiety, and sulfamoyl group, which may contribute to its interaction with various biological targets.

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer pathways. The presence of the sulfamoyl group is particularly significant, as it enhances the compound's ability to interact with biological targets, potentially leading to therapeutic effects against various diseases.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related structures can inhibit cell growth in the nanomolar range across multiple cancer types, including breast and colon cancers .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (nM)
PIB-SO 36MCF750
PIB-SO 44HT-2975
PIB-SO 45M2160

These findings suggest that this compound could similarly exhibit potent anticancer properties.

Enzyme Inhibition

Molecular docking studies have indicated that this compound may effectively bind to active sites of enzymes associated with cancer proliferation. The binding affinity and inhibitory effects on these enzymes are critical areas for further investigation, as they may elucidate the compound's mechanism of action and therapeutic potential .

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Antimicrotubule Agents : A class of compounds similar in structure was evaluated for their ability to disrupt microtubule formation in cancer cells. Results showed effective inhibition of cell cycle progression at the G2/M phase, leading to increased apoptosis in treated cells .
  • Angiogenesis Inhibition : In vivo studies using chick chorioallantoic membrane assays demonstrated that related compounds significantly blocked angiogenesis and tumor growth, suggesting a promising avenue for therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Sulfonamide and Piperidine Families

Compound 15 (N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide)
  • Key Differences :
    • Replaces the furan-2-ylmethyl group with a phenylpiperazine moiety.
    • Utilizes a pyridine-sulfonamide scaffold instead of a benzene-sulfamoyl linkage.
    • Features a phenylcarbamoyl terminal group rather than isobutyramide.
  • Synthesis & Properties :
    • Synthesized in 73% yield via reaction of 4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide with phenyl isocyanate .
    • Exhibits IR peaks for NH (3466 cm⁻¹), C=O (1640 cm⁻¹), and SO₂ (1314, 1138 cm⁻¹), consistent with sulfonamide and carbamate functionalities .
    • Higher melting point (154–156 °C) compared to typical amides, likely due to increased rigidity from the piperazine and pyridine groups .
Compound 14b (N-(1-((2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)isobutyramide)
  • Key Differences :
    • Incorporates a chloro-fluoro-phenyl ring and a trifluoromethyl-substituted dihydropyrimidine system.
    • Retains the isobutyramide terminal group but substitutes the furan with a bulkier, electron-deficient aromatic system.
  • Synthesis & Identification :
    • Confirmed via high-resolution mass spectrometry (HRMS) with a calculated mass of 549.0599 and observed mass of 549.0602 (Δ = 0.0003), indicating precise synthesis .
    • The presence of trifluoromethyl and pyrimidine groups may enhance herbicidal activity, as suggested by the study’s focus on agrochemical applications .

Piperidine-Amide Derivatives with Pharmacological Relevance

Fentanyl Analogues (Compounds 8–11 in )
  • General Structure : N-substituted piperidin-4-yl acetamide/propanamide derivatives with aryl or alkyl substituents.
  • Key Comparisons :
    • Shared Features : Piperidine core and amide linkage, critical for opioid receptor binding in fentanyl analogues.
    • Divergences :
  • The target compound lacks the phenylethyl or phenylpropyl side chains essential for μ-opioid receptor agonism .
  • The sulfamoyl group in the target compound is absent in fentanyl derivatives, which instead prioritize lipophilic substituents for blood-brain barrier penetration .

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : The furan-2-ylmethyl group in the target compound may confer distinct electronic or steric effects compared to phenyl or halogenated substituents in analogues.
  • Synthetic Feasibility : The absence of yield or purity data for the target compound limits direct comparison with Compound 15 (73% yield) or Compound 14b (HRMS-confirmed synthesis) .

Q & A

Q. Q1. What are the critical steps in synthesizing N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide, and how can yield and purity be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Piperidine Functionalization: Introducing the furan-2-ylmethyl group to the piperidine ring via alkylation, requiring precise temperature control (0–5°C) to minimize side reactions .
  • Sulfamoylation: Coupling the sulfamoyl group to the phenyl ring using sulfonyl chlorides under anhydrous conditions, with pH maintained at 7–8 to avoid hydrolysis .
  • Amide Formation: Isobutyramide attachment via carbodiimide-mediated coupling (e.g., EDC/HOBt), optimized by inert atmosphere (N₂/Ar) to prevent oxidation .
    Optimization Strategies:
  • Use HPLC or column chromatography for intermediate purification .
  • Monitor reaction progress via LCMS to identify byproducts early .

Structural Characterization

Q. Q2. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies key groups (e.g., furan protons at δ 6.2–7.4 ppm, piperidine methylene at δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the sulfamoyl-phenyl region .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ expected m/z ~490.2) .
  • IR Spectroscopy: Confirms amide C=O stretch (~1650 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .

Advanced Mechanistic Studies

Q. Q3. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • In Vitro Binding Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like kinases or GPCRs, leveraging the sulfamoyl group’s hydrogen-bonding potential .
  • Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with protein active sites, focusing on the furan and piperidine moieties’ steric and electronic contributions .
  • Metabolite Profiling: Incubate with liver microsomes and analyze via LC-MS/MS to identify oxidative metabolites (e.g., furan ring oxidation) .

Handling and Safety in Advanced Research

Q. Q4. What safety protocols are critical when handling this compound in high-throughput screening?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity risk) .
  • Ventilation: Use fume hoods for weighing and dissolution to avoid aerosolized particles .
  • Waste Disposal: Neutralize acidic/basic residues before disposing via certified hazardous waste services .

Biological Activity Profiling

Q. Q5. What strategies can differentiate this compound’s biological activity from structurally similar analogs?

Methodological Answer:

  • Selectivity Screening: Test against panels of related targets (e.g., kinase isoforms) to identify unique inhibitory profiles .
  • SAR Studies: Synthesize derivatives with modifications to the furan or piperidine groups and compare IC₅₀ values .
  • Transcriptomics: Use RNA-seq to profile gene expression changes in treated cells vs. analogs, highlighting pathway-specific effects .

Data Contradictions and Reproducibility

Q. Q6. How should researchers address discrepancies in reported biological activity or synthetic yields?

Methodological Answer:

  • Replicate Key Steps: Repeat synthesis using identical reagents and conditions (e.g., anhydrous DMF vs. technical grade) .
  • Orthogonal Assays: Validate activity with multiple assays (e.g., cell viability + enzymatic activity) to rule out false positives .
  • Collaborative Verification: Share samples with independent labs to confirm structural and functional data .

Computational Modeling for Target Prediction

Q. Q7. Which computational tools can predict novel biological targets for this compound?

Methodological Answer:

  • Pharmit or SwissTargetPrediction: Input SMILES to generate target hypotheses based on structural similarity to known ligands .
  • Molecular Fingerprinting: Use RDKit to compute MACCS keys and screen against ChEMBL for off-target interactions .
  • Binding Free Energy Calculations: Apply MM-PBSA/GBSA in GROMACS to rank predicted targets by binding affinity .

Analytical Challenges in Stability Studies

Q. Q8. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks, then analyze via UPLC for degradation products .
  • Lyophilization: Test stability in lyophilized vs. solution states at -80°C and 25°C .
  • pH Stability: Incubate in buffers (pH 3–10) and monitor hydrolysis via NMR .

Advanced Synthetic Modifications

Q. Q9. What methodologies enable selective modification of the furan or piperidine moieties for SAR studies?

Methodological Answer:

  • Furan Functionalization: Perform Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-position of the furan ring .
  • Piperidine Substitution: Introduce substituents via reductive amination or Grignard addition to the piperidine nitrogen .
  • Protecting Groups: Use Boc for sulfamoyl protection during modifications, followed by TFA deprotection .

Regulatory Compliance in Preclinical Studies

Q. Q10. What regulatory guidelines apply to preclinical toxicity testing of this compound?

Methodological Answer:

  • OECD Guidelines 423/425: Conduct acute oral toxicity studies in rodents with dose escalation (5–2000 mg/kg) .
  • Genotoxicity Screening: Perform Ames test (OECD 471) and micronucleus assay (OECD 487) to assess mutagenic potential .
  • Environmental Impact: Evaluate biodegradability (OECD 301F) and bioaccumulation (logP < 3.5 recommended) .

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